4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride
Overview
Description
4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride is a chemical compound with the molecular formula C14H21NO2·HCl. It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and is characterized by the presence of a 3,4-dimethoxy-benzyl group attached to the nitrogen atom of the piperidine ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride typically involves the reaction of 3,4-dimethoxy-benzaldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the following steps:
Formation of 3,4-Dimethoxy-benzylamine: This is achieved by reducing 3,4-dimethoxy-benzaldehyde using a suitable reducing agent such as lithium aluminum hydride.
Reaction with Piperidine: The resulting 3,4-dimethoxy-benzylamine is then reacted with piperidine in the presence of a reducing agent to form 4-(3,4-Dimethoxy-benzyl)-piperidine.
Conversion to Hydrochloride Salt: The free base is then converted to its hydrochloride salt by treating it with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium cyanoborohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can yield a variety of substituted piperidines depending on the nucleophile used.
Scientific Research Applications
4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic intermediates. The compound is also used as a building block in the development of new chemical entities for drug discovery and development.
Mechanism of Action
The mechanism by which 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain biological targets, such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
4-(4-methoxy-benzyl)-piperidine
4-(3,4-dihydroxy-benzyl)-piperidine
4-(2,3-dimethoxy-benzyl)-piperidine
Properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-13-4-3-12(10-14(13)17-2)9-11-5-7-15-8-6-11;/h3-4,10-11,15H,5-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBLIXQELXNNBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCNCC2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656567 | |
Record name | 4-[(3,4-Dimethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172908-58-5 | |
Record name | 4-[(3,4-Dimethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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